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Compound of Interest

Compound Name: 2-(Trifluoromethyl)pyrrolidine

Cat. No.: B1142111

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic information for 2-
(trifluoromethyl)pyrrolidine, a fluorinated heterocyclic compound of interest in medicinal
chemistry and drug development. Due to its structural features, this molecule is a valuable
building block in the synthesis of novel therapeutic agents. This document aims to consolidate
the known spectroscopic and physical data, alongside outlining the general experimental
protocols for their acquisition.

Physicochemical Properties

2-(Trifluoromethyl)pyrrolidine is a colorless to pale yellow liquid. A summary of its key

physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 2-(Trifluoromethyl)pyrrolidine
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Property Value Reference
Molecular Formula CsHsFsN [1]
Molecular Weight 139.12 g/mol [1]

Boiling Point 104-106 °C

Density 1.210 g/mL at 25 °C

Refractive Index (n20/D) 1.379

CAS Number 109074-67-1

Spectroscopic Data

A comprehensive search of scientific literature and chemical databases did not yield specific,
publicly available quantitative spectroscopic data (NMR, IR, MS) for 2-
(trifluoromethyl)pyrrolidine. While numerous studies report the synthesis and spectroscopic
characterization of substituted 2-(trifluoromethyl)pyrrolidine derivatives, the detailed data for
the parent compound remains largely unpublished or inaccessible in public domains.

The following sections outline the expected spectral characteristics based on the structure of
the molecule and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic
molecules. For 2-(trifluoromethyl)pyrrolidine, H, 13C, and °F NMR would provide critical
information.

IH NMR: The proton NMR spectrum is expected to show complex multiplets for the protons on
the pyrrolidine ring due to spin-spin coupling. The proton at C2, being adjacent to the
trifluoromethyl group and the nitrogen atom, would likely appear as a downfield multiplet. The
protons on C3, C4, and C5 would also exhibit distinct signals, with their chemical shifts and
coupling patterns providing information about their chemical environment and stereochemical
relationships. The N-H proton would likely appear as a broad singlet, the chemical shift of
which would be dependent on solvent and concentration.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-_Trifluoromethyl_pyrrolidine
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Trifluoromethyl_pyrrolidine
https://www.benchchem.com/product/b1142111?utm_src=pdf-body
https://www.benchchem.com/product/b1142111?utm_src=pdf-body
https://www.benchchem.com/product/b1142111?utm_src=pdf-body
https://www.benchchem.com/product/b1142111?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1142111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

13C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five
carbon atoms in the molecule. The carbon of the trifluoromethyl group would appear as a
quartet due to coupling with the three fluorine atoms. The C2 carbon, directly attached to the
CFs group, would also exhibit coupling to the fluorine atoms and would be significantly shifted
downfield. The signals for C3, C4, and C5 would appear at characteristic chemical shifts for a
saturated heterocyclic amine.

19F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent
fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a sensitive probe
of the electronic environment of the CFs group. In studies of substituted 2-
(trifluoromethyl)pyrrolidines, 1°F NMR is often used to determine diastereomeric ratios.[2]

Infrared (IR) Spectroscopy

The IR spectrum of 2-(trifluoromethyl)pyrrolidine would be characterized by absorptions
corresponding to the various functional groups present in the molecule. Key expected
vibrational frequencies are listed in Table 2.

Table 2: Expected Infrared Absorption Bands for 2-(Trifluoromethyl)pyrrolidine

Expected Wavenumber

Functional Group Intensity
(cm™)

N-H Stretch 3300-3500 Medium, Broad

C-H Stretch (aliphatic) 2850-2960 Medium to Strong

C-F Stretch 1000-1400 Strong

C-N Stretch 1020-1250 Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 2-(trifluoromethyl)pyrrolidine, the electron ionization (ElI) mass spectrum
would be expected to show a molecular ion peak (M*) at m/z 139. The fragmentation pattern
would likely involve the loss of the trifluoromethyl group (CFs, mass 69) or other small
fragments from the pyrrolidine ring.
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Experimental Protocols

Detailed, specific experimental protocols for the spectroscopic analysis of 2-
(trifluoromethyl)pyrrolidine are not readily available in the public domain. However, the
following are general methodologies that would be employed.

NMR Spectroscopy

o Sample Preparation: A solution of 2-(trifluoromethyl)pyrrolidine (typically 5-10 mg) is
prepared in a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube.

» Data Acquisition: tH, 13C, and *°*F NMR spectra are acquired on a high-resolution NMR
spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for each
nucleus. For 13C NMR, proton decoupling is typically employed to simplify the spectrum.

o Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the
resulting spectra are phased and baseline corrected. Chemical shifts are referenced to an
internal standard (e.g., tetramethylsilane for tH and 13C) or an external standard for 1°F.

IR Spectroscopy

o Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g.,
NaCl or KBr).

o Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the clean salt plates is typically recorded and
subtracted from the sample spectrum.

» Data Analysis: The positions and relative intensities of the absorption bands are determined.

Mass Spectrometry

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or through a gas chromatograph (GC-MS).

« lonization: Electron lonization (EI) is a common method for generating ions.
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e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

» Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Workflow for Spectroscopic Analysis

The general workflow for the complete spectroscopic characterization of a compound like 2-
(trifluoromethyl)pyrrolidine is depicted in the following diagram.
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Caption: General workflow from sample synthesis to structural confirmation using various
spectroscopic techniques.

Conclusion

While 2-(trifluoromethyl)pyrrolidine is a commercially available and synthetically useful
molecule, a comprehensive and publicly accessible dataset of its primary spectroscopic data is
currently lacking. The information provided in this guide is based on the known physical
properties and the expected spectroscopic behavior derived from its chemical structure and
data from analogous compounds. Researchers and scientists requiring definitive spectroscopic
data are encouraged to perform their own analyses following the general protocols outlined
herein. The availability of such data in the public domain would be a valuable resource for the
scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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